An In-Depth Technical Guide to Diethyl 2-chloropyrimidine-4,5-dicarboxylate
An In-Depth Technical Guide to Diethyl 2-chloropyrimidine-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development. The pyrimidine scaffold is a core structure in numerous biologically active compounds, and the presence of a chlorine atom at the 2-position offers a reactive site for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of Diethyl 2-chloropyrimidine-4,5-dicarboxylate.
Core Chemical Properties
Currently, detailed experimental data for Diethyl 2-chloropyrimidine-4,5-dicarboxylate is not widely available in published scientific literature. The information presented here is compiled from commercially available data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 90794-84-6 | Parchem[1], 2a biotech[2] |
| Molecular Formula | C₁₀H₁₁ClN₂O₄ | - |
| Molecular Weight | 258.66 g/mol | - |
| Appearance | White to off-white solid | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthesis protocols for Diethyl 2-chloropyrimidine-4,5-dicarboxylate are not readily found in the scientific literature. However, the synthesis of structurally related chloropyrimidines typically involves the chlorination of the corresponding hydroxypyrimidine. A plausible synthetic route could involve the following conceptual steps:
Conceptual Synthesis Pathway
Experimental Protocol (Hypothetical):
A detailed experimental protocol for the synthesis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate has not been published. A general procedure for the chlorination of a hydroxypyrimidine would involve reacting the starting material, Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, followed by purification.
Purification: Purification would likely involve quenching the reaction mixture with ice, followed by extraction with an organic solvent. Further purification could be achieved by column chromatography or recrystallization.
Reactivity and Potential Signaling Pathways
The reactivity of Diethyl 2-chloropyrimidine-4,5-dicarboxylate is predicted to be dominated by the 2-chloro substituent. The pyrimidine ring is electron-deficient, which activates the chlorine atom towards nucleophilic aromatic substitution (SNAr). This makes the compound a versatile building block for introducing the pyrimidine-4,5-dicarboxylate moiety into various molecular scaffolds.
General Reactivity via SNAr
Potential nucleophiles could include amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether pyrimidine derivatives, respectively. These derivatives could be of interest in drug discovery as potential inhibitors of kinases or other enzymes where the pyrimidine core can act as a hinge-binding motif.
Due to the lack of specific biological data, no signaling pathways involving Diethyl 2-chloropyrimidine-4,5-dicarboxylate can be definitively described at this time.
Spectroscopic Data
No specific spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for Diethyl 2-chloropyrimidine-4,5-dicarboxylate is available in the public domain. For research purposes, it would be essential to synthesize and characterize this compound to obtain these data.
Safety and Handling
Based on safety data sheets for similar chlorinated heterocyclic compounds, Diethyl 2-chloropyrimidine-4,5-dicarboxylate should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It may be harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a chemical intermediate with significant potential for use in the synthesis of novel compounds for drug discovery and development. The reactive 2-chloro position allows for a variety of chemical transformations. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, characterization, and biological activity. Further research is required to fully elucidate the chemical properties and potential applications of this compound. Researchers interested in utilizing this compound are advised to perform their own synthesis and thorough characterization.
